molecular formula C8H8BrNO3 B6283711 ethyl 6-bromo-5-hydroxypyridine-3-carboxylate CAS No. 1805573-71-0

ethyl 6-bromo-5-hydroxypyridine-3-carboxylate

Cat. No.: B6283711
CAS No.: 1805573-71-0
M. Wt: 246.1
InChI Key:
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Description

Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 5th position, and an ethyl ester group at the 3rd position of the pyridine ring

Scientific Research Applications

Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate has several applications in scientific research:

Future Directions

The future directions for research on ethyl 6-bromo-5-hydroxypyridine-3-carboxylate could involve further exploration of its antiviral activity, particularly against influenza viruses . Additionally, the synthesis process could be optimized, and the compound could be tested against other types of viruses or used in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is a compound with potential antiviral activity

Biochemical Pathways

Given its potential antiviral activity , it may interfere with the life cycle of viruses, but the exact pathways and downstream effects are currently unknown.

Result of Action

Some derivatives of this compound were found to be comparable with known antiviral drugs like ribavirin and arbidol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate typically involves the bromination of 5-hydroxypyridine-3-carboxylate followed by esterification. One common method involves the reaction of 5-hydroxypyridine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. The resulting 6-bromo-5-hydroxypyridine-3-carboxylic acid is then esterified with ethanol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols.

Comparison with Similar Compounds

Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be compared with other pyridine derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be achieved through a multi-step process involving the bromination of 5-hydroxypyridine-3-carboxylic acid followed by esterification with ethyl alcohol.", "Starting Materials": [ "5-hydroxypyridine-3-carboxylic acid", "Bromine", "Ethyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 5-hydroxypyridine-3-carboxylic acid", "5-hydroxypyridine-3-carboxylic acid is dissolved in water and cooled to 0°C. Bromine is slowly added to the solution with stirring until a yellow color persists. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate is filtered and washed with water to yield 6-bromo-5-hydroxypyridine-3-carboxylic acid.", "Step 2: Esterification with ethyl alcohol", "6-bromo-5-hydroxypyridine-3-carboxylic acid is dissolved in a mixture of ethyl alcohol and sulfuric acid. The solution is refluxed for 2 hours and then cooled to room temperature. Sodium hydroxide is added to the solution to neutralize the acid and the resulting precipitate is filtered and washed with water to yield ethyl 6-bromo-5-hydroxypyridine-3-carboxylate." ] }

CAS No.

1805573-71-0

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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